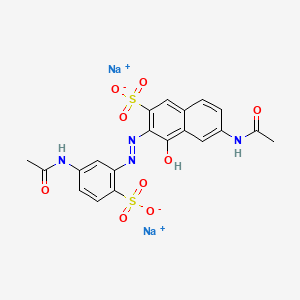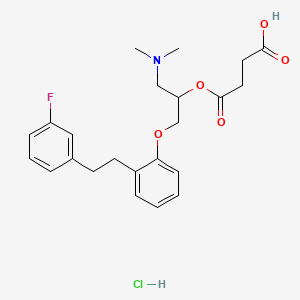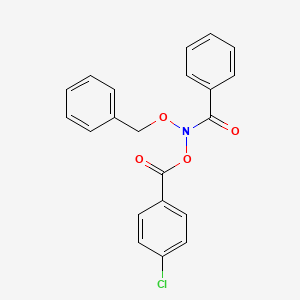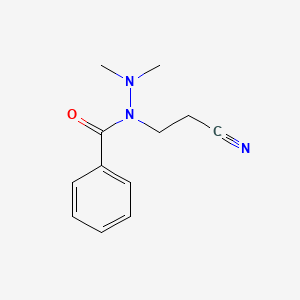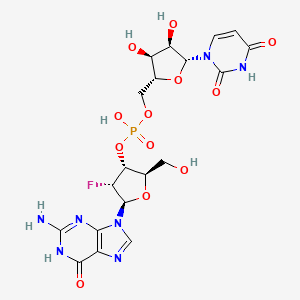
2'-Deoxy-2'-fluoroguanylyl-(3'-5')uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-2’-fluoroguanylyl-(3’-5’)uridine is a synthetic nucleotide analog that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by the presence of a fluorine atom at the 2’ position of the guanine moiety and a linkage between guanine and uridine through a 3’-5’ phosphodiester bond. Its unique structure imparts distinct chemical and biological properties, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’-fluoroguanylyl-(3’-5’)uridine typically involves multiple steps, starting from the appropriate nucleoside precursors. The fluorination at the 2’ position of the guanine moiety is a critical step, often achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents. The subsequent coupling of the fluorinated guanine with uridine is facilitated by phosphoramidite chemistry, which allows for the formation of the 3’-5’ phosphodiester bond under mild conditions.
Industrial Production Methods
Industrial production of 2’-Deoxy-2’-fluoroguanylyl-(3’-5’)uridine follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality, adhering to stringent regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-2’-fluoroguanylyl-(3’-5’)uridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The fluorine atom at the 2’ position can be substituted with other functional groups, providing a pathway for the synthesis of analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogs with different functional groups.
Scientific Research Applications
2’-Deoxy-2’-fluoroguanylyl-(3’-5’)uridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: Employed in studies of nucleic acid structure and function, as well as in the development of molecular probes.
Medicine: Investigated for its potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: Utilized in the production of diagnostic reagents and as a component in various biotechnological processes.
Mechanism of Action
The mechanism of action of 2’-Deoxy-2’-fluoroguanylyl-(3’-5’)uridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. The presence of the fluorine atom at the 2’ position alters the compound’s interaction with enzymes and other molecular targets, potentially inhibiting processes such as DNA replication and transcription. This makes it a valuable tool in studying and modulating nucleic acid-related pathways.
Comparison with Similar Compounds
Similar Compounds
- 2’-Deoxy-2’-fluorocytidylyl-(3’-5’)uridine
- 2’-Deoxy-2’-fluoroadenylyl-(3’-5’)uridine
- 2’-Deoxy-2’-fluorothymidylyl-(3’-5’)uridine
Uniqueness
2’-Deoxy-2’-fluoroguanylyl-(3’-5’)uridine is unique due to the specific placement of the fluorine atom at the 2’ position of the guanine moiety, which imparts distinct chemical and biological properties. This fluorination enhances the compound’s stability and resistance to enzymatic degradation, making it particularly useful in various research and therapeutic applications.
Properties
CAS No. |
80681-27-2 |
|---|---|
Molecular Formula |
C19H23FN7O12P |
Molecular Weight |
591.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H23FN7O12P/c20-9-13(6(3-28)37-16(9)27-5-22-10-14(27)24-18(21)25-15(10)32)39-40(34,35)36-4-7-11(30)12(31)17(38-7)26-2-1-8(29)23-19(26)33/h1-2,5-7,9,11-13,16-17,28,30-31H,3-4H2,(H,34,35)(H,23,29,33)(H3,21,24,25,32)/t6-,7-,9-,11-,12-,13-,16-,17-/m1/s1 |
InChI Key |
YTGFRUKCLFTRHG-FOJQSULLSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3F)N4C=NC5=C4N=C(NC5=O)N)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3F)N4C=NC5=C4N=C(NC5=O)N)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


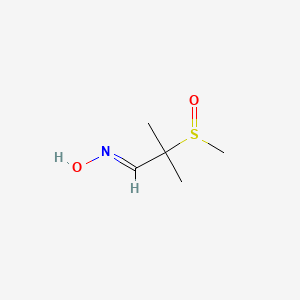
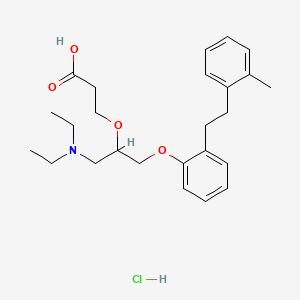
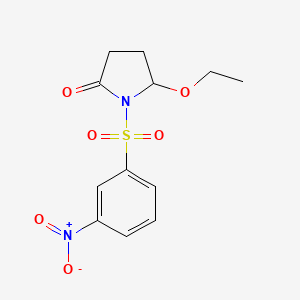
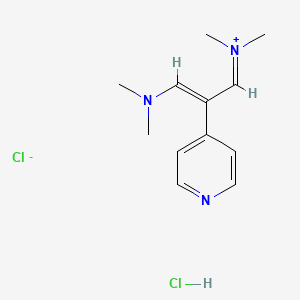
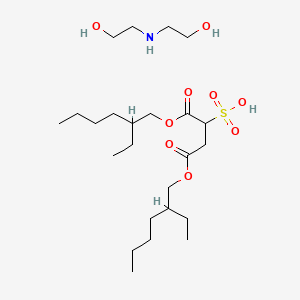


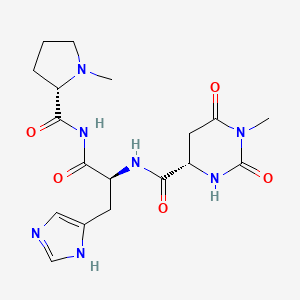
![7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12707452.png)
